tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-cyanopiperidine-1-carboxylate with 3-chloropropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloropropyl group.
Oxidation and Reduction Reactions: The cyanopiperidine moiety can participate in various oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation: Products include oxidized piperidine derivatives.
Reduction: Products include reduced piperidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate is used to study the effects of piperidine derivatives on cellular processes and enzyme activities. It serves as a model compound for understanding the interactions between piperidine-based molecules and biological targets .
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings, where its chemical stability and reactivity are advantageous .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters in the synaptic cleft and enhancing neurotransmission .
Comparison with Similar Compounds
- tert-Butyl 4-(3-bromopropyl)-4-cyanopiperidine-1-carboxylate
- tert-Butyl 4-(3-iodopropyl)-4-cyanopiperidine-1-carboxylate
- tert-Butyl 4-(3-fluoropropyl)-4-cyanopiperidine-1-carboxylate
Comparison: While these similar compounds share the same piperidine core structure, the different halogen substituents (chlorine, bromine, iodine, fluorine) can significantly affect their reactivity and biological activity. For instance, the bromine and iodine derivatives may exhibit higher reactivity in nucleophilic substitution reactions compared to the chlorine derivative. The fluorine derivative, on the other hand, may show different pharmacokinetic properties due to the unique characteristics of the carbon-fluorine bond .
Conclusion
tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2O2/c1-13(2,3)19-12(18)17-9-6-14(11-16,7-10-17)5-4-8-15/h4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISILMCSLNHEKMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCCCl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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